molecular formula C17H20FN5O2 B2825080 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034258-39-2

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2825080
CAS RN: 2034258-39-2
M. Wt: 345.378
InChI Key: FDRDCDPHGIQVMR-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H20FN5O2 and its molecular weight is 345.378. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibitors for Cancer Therapy

Compounds structurally related to the query have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant potential in cancer therapy. Such compounds exhibit excellent in vivo efficacy, favorable pharmacokinetic, and preclinical safety profiles, highlighting their role in drug discovery for cancer treatment (Schroeder et al., 2009).

Selective Serotonin Uptake Inhibitors

Derivatives with similar structural motifs have been explored as selective inhibitors for serotonin uptake, showing potential therapeutic benefits for neurological and psychiatric conditions. Their ability to selectively inhibit serotonin (5-HT) uptake in brain synaptosomes and platelets emphasizes their relevance in scientific research aimed at understanding and treating mood disorders (Billingsley et al., 1989).

HIV Integrase Inhibitors

Research into similar compounds has contributed to the development of potent HIV integrase inhibitors, critical for advancing HIV/AIDS treatment. The utilization of 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs supports the selection of candidates for further development, underscoring the importance of such compounds in antiviral research (Monteagudo et al., 2007).

Kinase Inhibitors as Anticancer Agents

The facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, embodying core structures similar to the queried compound, showcases their potential as kinase inhibitors and anticancer agents. This research illustrates the ongoing efforts in medicinal chemistry to develop targeted therapies for cancer treatment (Wada et al., 2012).

properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-22-6-2-3-14(16(22)25)15(24)19-9-12-4-7-23(8-5-12)17-20-10-13(18)11-21-17/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRDCDPHGIQVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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